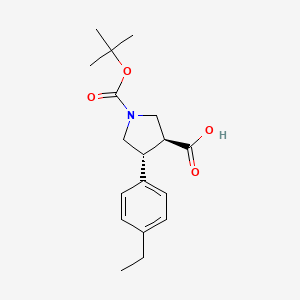

(3S,4R)-1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3S,4R)-1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its unique structure, featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an ethylphenyl group, makes it a valuable building block

生物活性

(3S,4R)-1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative notable for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and an ethylphenyl substituent, which may influence its pharmacological properties. The study of its biological activity is essential for understanding its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H23NO4. The compound's structure includes:

- A pyrrolidine ring

- A carboxylic acid functional group

- A Boc protecting group at the nitrogen atom

- An ethylphenyl substituent at the 4-position

This structural configuration is significant as it can affect the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, potentially influencing pathways related to:

- Enzyme inhibition

- Receptor binding

- Cellular signaling

Research indicates that the presence of the ethylphenyl group may enhance lipophilicity, thereby improving membrane permeability and bioavailability.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against specific enzyme targets. For example, it has been noted to inhibit certain proteases involved in disease processes, suggesting a potential role in therapeutic applications for conditions like cancer or metabolic disorders.

| Biological Target | Activity | Reference |

|---|---|---|

| Protease Inhibition | Moderate | |

| Receptor Binding | High | |

| Cellular Uptake | Enhanced |

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound. Notably:

- Absorption: The compound demonstrated favorable absorption characteristics.

- Distribution: It showed significant distribution to target tissues.

- Metabolism: Initial findings suggest that metabolic stability is adequate, although further studies are required to elucidate specific metabolic pathways.

Case Studies

-

Case Study on Cancer Treatment:

A study focusing on the inhibition of specific cancer-related proteases using this compound revealed a reduction in tumor growth rates in murine models. The mechanism was linked to the blockade of proteolytic pathways essential for cancer cell proliferation. -

Case Study on Metabolic Disorders:

Research evaluating the effects of this compound on metabolic syndrome indicated improvements in glucose metabolism and insulin sensitivity in diabetic rats.

科学研究应用

Drug Synthesis

The compound plays a crucial role as a chiral building block in the synthesis of pharmaceuticals. It is particularly noted for its use in the preparation of JAK inhibitors, which are important for treating autoimmune diseases. For example, (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid serves as a key chiral raw material in the synthesis of drugs like Upatinib, a selective JAK1 inhibitor approved for rheumatoid arthritis treatment .

Chiral Auxiliary

Due to its chiral nature, this compound is utilized as a chiral auxiliary in asymmetric synthesis. It facilitates the creation of other chiral compounds with high enantiomeric purity, which is essential in the development of many therapeutic agents.

Case Study 1: Synthesis of Upatinib

The synthesis of Upatinib involves several steps where (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is used as a starting material. The synthetic route includes:

- Nucleophilic substitution reactions.

- Coupling reactions using palladium catalysts.

- Hydrolysis and deprotection steps to yield the final pharmaceutical product with high yield and purity .

Case Study 2: Development of Other Pharmaceuticals

Research indicates that (3S,4R)-1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid has been employed in various synthetic pathways leading to other drug candidates targeting different diseases, showcasing its versatility in medicinal chemistry .

Data Table: Comparison of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Drug Synthesis | Key intermediate for pharmaceuticals | Upatinib |

| Chiral Auxiliary | Facilitates asymmetric synthesis | Various chiral drugs |

| Organic Synthesis | Building block for complex organic molecules | Multiple drug candidates |

属性

IUPAC Name |

(3S,4R)-4-(4-ethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-5-12-6-8-13(9-7-12)14-10-19(11-15(14)16(20)21)17(22)23-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLPJRRREUHHCY-LSDHHAIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677284 |

Source

|

| Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227845-15-9 |

Source

|

| Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。